molecular formula C10H14O B573551 3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) CAS No. 174619-64-8

3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI)

Cat. No. B573551
CAS RN: 174619-64-8
M. Wt: 150.221
InChI Key: WJBRZAYODUSEMK-UHFFFAOYSA-N
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Description

3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) is an organic compound that belongs to the cyclopentenone family of molecules. It is also known as 2,3-dimethyl-5-isopropylidene-3-cyclopenten-1-one. This compound is synthesized through various methods and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity has been exploited in the synthesis of various compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) are not well studied. However, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) in lab experiments include its high reactivity and versatility in synthesis. However, its limitations include its low solubility in water and its potential toxicity.

Future Directions

For research on 3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) include its potential applications in the synthesis of natural products and pharmaceuticals. It also has potential applications in the development of new anti-inflammatory and anticancer agents. Further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) involves the reaction between cyclopentadiene and acrolein. This reaction is catalyzed by a Lewis acid, such as boron trifluoride, to form the desired product. The yield of this reaction can be improved by using different reaction conditions, such as temperature and pressure.

Scientific Research Applications

3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) has been extensively studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of various natural products, such as sesquiterpenes and diterpenes. It has also been used as a building block in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

174619-64-8

Molecular Formula

C10H14O

Molecular Weight

150.221

IUPAC Name

2,3-dimethyl-5-propan-2-ylidenecyclopent-3-en-1-one

InChI

InChI=1S/C10H14O/c1-6(2)9-5-7(3)8(4)10(9)11/h5,8H,1-4H3

InChI Key

WJBRZAYODUSEMK-UHFFFAOYSA-N

SMILES

CC1C(=CC(=C(C)C)C1=O)C

synonyms

3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI)

Origin of Product

United States

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